molecular formula C7H14N2O3 B2841824 Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester CAS No. 90271-04-8

Hydrazinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester

Cat. No.: B2841824
CAS No.: 90271-04-8
M. Wt: 174.2
InChI Key: PWKMRSZXDDOMEC-UHFFFAOYSA-N
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Description

N’-acetylhydrazinecarboxylic acid tert-butyl ester is a chemical compound known for its significant role in organic synthesis. It is a white to slightly yellow crystalline substance, often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl alcohol with hydrazine derivatives. One common method includes the reaction of tert-butyl alcohol with hydrazinecarboxylic acid in the presence of a catalyst such as boron trifluoride etherate . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions .

Industrial Production Methods

Industrial production of N’-acetylhydrazinecarboxylic acid tert-butyl ester often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of anhydrous magnesium sulfate as a catalyst and tert-butanol as a reactant is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-acetylhydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetylhydrazinecarboxylic acid tert-butyl ester is unique due to its high stability and ease of deprotection under mild conditions. This makes it particularly valuable in the synthesis of sensitive compounds that require selective protection and deprotection steps .

Properties

IUPAC Name

tert-butyl N-acetamidocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKMRSZXDDOMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl carbazate (1.0 g, 7.6 mmol) and pyridine (3.1 ml) in methylene chloride (5 ml) was slowly added acetic acid anhydride (1.5 ml) and the mixture was stirred overnight. The mixture was added to methylene chloride (50 ml) and washed with water (2×10 ml) and brine (10 ml) and dried (MgSO4), filtered and concentrated in vacuo to give 0.95 g of N'-acetylhydrazinecarboxylic acid tert-butyl ester as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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